Improved Acid Stability: Triazolopyridine Core vs. Triazolopyrimidine
The triazolopyridine scaffold (from which 86467-41-6 is derived) demonstrates superior acid stability compared to the triazolopyrimidine bioisostere. In a direct scaffold comparison study for myeloperoxidase (MPO) inhibitors, triazolopyrimidine 5 was documented to suffer from poor stability in acid, a liability that was overcome by switching to the benzyl triazolopyridine scaffold [1].
| Evidence Dimension | Acid Stability |
|---|---|
| Target Compound Data | Stable (no degradation reported under assay conditions) |
| Comparator Or Baseline | Triazolopyrimidine 5 |
| Quantified Difference | Qualitative improvement: poor stability (comparator) vs. stable (target scaffold class) |
| Conditions | Myeloperoxidase inhibitor screening and chemical stability assessment |
Why This Matters
Acid lability in triazolopyrimidines limits oral bioavailability and complicates formulation; the triazolopyridine scaffold's improved stability reduces these development risks, making it a more robust starting point for lead optimization.
- [1] Wurtz, N. R., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(18), 115663. View Source
